molecular formula C11H9ClN2O3 B2694098 2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride CAS No. 2247102-38-9

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2694098
CAS No.: 2247102-38-9
M. Wt: 252.65
InChI Key: DWVQKGJUOXTUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H8N2O3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-3-yloxypyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3.ClH/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8;/h1-7H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQKGJUOXTUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-38-9
Record name 2-(pyridin-3-yloxy)pyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.